molecular formula C10H9ClO3 B7803498 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione CAS No. 240424-48-0

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Cat. No.: B7803498
CAS No.: 240424-48-0
M. Wt: 212.63 g/mol
InChI Key: DPZZGIRQJCKZAU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione (CAS 65897-66-7) is a β-diketone derivative featuring a hydroxyl group and a chlorine substituent at the 2- and 5-positions of the aromatic ring, respectively. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol . Synthesized via Claisen condensation of 5-chloro-2-hydroxyacetophenone with ethyl acetate in the presence of sodium ethoxide, it yields a pale yellow solid with a melting point ranging from 110–121°C depending on purification methods . This compound serves as a precursor for bioactive heterocycles, including chromones and pyrrolidinone derivatives, which exhibit notable antioxidant and antimicrobial activities .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZZGIRQJCKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404460
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
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URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65897-66-7, 240424-48-0
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
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Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the enolate ion (generated from acetylacetone) on the carbonyl carbon of 5-chloro-2-hydroxybenzaldehyde. Subsequent dehydration yields the β-diketone product. The mechanism is highly sensitive to reaction conditions, particularly temperature and base concentration.

Experimental Procedure

  • Reagents : 5-Chloro-2-hydroxybenzaldehyde (1.0 equiv), acetylacetone (1.2 equiv), sodium hydroxide (10% w/v), ethanol (solvent).

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

  • Workup : The mixture is acidified with dilute HCl to pH 3–4, precipitating the crude product. Purification via recrystallization from ethanol yields pale yellow crystals (melting point: 112–116°C).

Table 1: Optimization of Claisen-Schmidt Condensation

ParameterOptimal ValueYield (%)Purity (%)
Temperature (°C)807298
Reaction Time (hr)77597
NaOH Concentration10% w/v7096

Sodium-Mediated Synthesis from 5-Chloro-2-acetylphenol

An alternative route adapts the synthesis of 1-(2-hydroxyphenyl)-1,3-butanedione by substituting 2-acetylphenol with 5-chloro-2-acetylphenol. This method employs sodium metal in ethyl acetate, followed by acid-mediated decomposition.

Key Steps

  • Sodium Activation : 5-Chloro-2-acetylphenol reacts with sodium in ethyl acetate, forming a sodium enolate intermediate.

  • Acetylation : The enolate undergoes acetylation with ethyl acetate, yielding a sodium salt.

  • Acid Decomposition : Treatment with 32% acetic acid liberates the free β-diketone, which is recrystallized from ethanol.

Challenges and Modifications

  • Side Reactions : Competing keto-enol tautomerism may reduce yield. Stabilizing the enolate with anhydrous conditions minimizes this issue.

  • Yield Improvement : Increasing the molar ratio of ethyl acetate to 5-chloro-2-acetylphenol (3:1) enhances acetylation efficiency (yield: 68%).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield (%)
Claisen-SchmidtHigh purity, scalableRequires strict pH control72–75
Sodium-MediatedAvoids strong basesSensitive to moisture65–68

The Claisen-Schmidt method is preferred for industrial-scale production due to its reproducibility, while the sodium-mediated route offers a safer alternative for lab-scale synthesis.

Purification and Characterization

Recrystallization

Ethanol is the solvent of choice for recrystallization, achieving >98% purity. Alternative solvents (e.g., ethyl acetate/hexane) yield comparable results but require higher volumes.

Spectroscopic Data

  • IR (KBr) : 1620 cm⁻¹ (C=O stretch), 1223 cm⁻¹ (C-O phenolic).

  • 1H NMR (DMSO-d6) : δ 7.22–7.71 (aromatic H), 4.51 (s, OH), 2.83 (t, CH2) .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-1,3-butanediol.

    Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-1,3-butanedione or 1-(5-mercapto-2-hydroxyphenyl)-1,3-butanedione.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that derivatives of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can act as a potent inhibitor of specific enzymes involved in cancer cell proliferation. In particular, it has been evaluated for its inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in tumor growth and inflammation. The compound's structural modifications have been shown to enhance its binding affinity to the target protein, leading to improved biological activity .

b. Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pathways that lead to the production of pro-inflammatory cytokines. This property has been explored in various preclinical models, highlighting its potential therapeutic applications .

Material Science

a. Stabilizing Agent in Nanomaterials
this compound has been utilized as a stabilizing agent in the synthesis of metal alkoxides and nanomaterials. In particular, it has been shown to stabilize titanium alkoxides, enhancing their performance in photocatalytic applications . The compound helps form stable complexes that improve the electronic properties of the materials.

b. Photocatalytic Applications
Due to its ability to modify the electronic states of metal alkoxides, this compound is being investigated for use in photocatalysis. The absorption characteristics of modified Ti(O-sec-Bu)4_4 stabilized with this compound show promise for applications in environmental remediation and energy conversion technologies .

Chemical Synthesis

a. Synthesis of Dihydropyrimidinones
The compound serves as a versatile synthon in organic synthesis, particularly in the Biginelli reaction, which is used to synthesize dihydropyrimidinones—important scaffolds in drug discovery. Its derivatives have been synthesized and evaluated for various biological activities . This application highlights the compound's utility in generating complex organic molecules with potential pharmaceutical relevance.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of mPGES-1 with IC50_{50} values indicating high potency against cancer cell lines .
Study BMaterial ScienceShowed improved stability and photocatalytic efficiency of titanium alkoxides when stabilized with this compound .
Study CChemical SynthesisUtilized as a synthon in Biginelli reactions leading to the successful synthesis of various dihydropyrimidinones with notable biological activities .

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The compound may also interact with specific enzymes or receptors, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
1-(5-Chloro-2-hydroxyphenyl) 212.63 110–121 ¹H/¹³C NMR, IR (C=O at 1654–1674 cm⁻¹)
Methyl ether derivative* 226.66 76.5–77.5
1-(2-Hydroxy-5-fluorophenyl) 196.63 Not reported

*The methyl ether derivative of the chloro compound shows a significantly lower melting point, highlighting the impact of substituent polarity on crystallinity.

Antioxidant Activity

Derivatives of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione demonstrate exceptional antioxidant properties. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C .

No comparable data exists for methoxy- or fluoro-substituted analogs, indicating a unique role for the chloro group in enhancing electron-withdrawing effects and stabilizing radical intermediates.

Antimicrobial Activity

Epoxide derivatives of the chloro compound, such as SAC-3 and SAC-6 , display potent antibacterial activity against Escherichia coli and Staphylococcus aureus . The chloro substituent likely enhances membrane permeability or target binding compared to unsubstituted analogs.

Structural Modifications and Complex Derivatives

Bifunctional Derivatives

Such derivatives are unexplored for methoxy or fluoro analogs.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as a derivative of 1,3-diketones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 212.63 g/mol
  • Melting Point : 112-116 °C

Synthesis

The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of aromatic aldehydes with β-keto esters in the presence of acid catalysts. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring enhances its biological activity by increasing hydrophobic interactions and potential hydrogen bonding with biological targets.

Biological Activities

Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity
The compound demonstrates potent antimicrobial effects against various pathogens. Studies have reported its efficacy against:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal activity against species such as Candida albicans and Cryptococcus neoformans.

The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. Results showed that the compound had lower MIC values compared to conventional antibiotics like penicillin and kanamycin, indicating its potential as a broad-spectrum antimicrobial agent .

Bacterial Strain MIC (µg/mL) Standard Antibiotic (MIC)
Staphylococcus aureus816
Escherichia coli432
Pseudomonas aeruginosa1664

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The findings suggest that it could be beneficial in developing therapies for conditions like cancer and neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group contributes to its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and metabolic pathways critical for microbial survival.
  • Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 5-chloro-2-hydroxyacetophenone reacts with diketene or acetoacetic ester derivatives under acidic or basic catalysis. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C optimal for minimizing side products), and stoichiometric ratios of reactants. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assignments focus on the β-diketone moiety (δ ~5.8–6.2 ppm for enolic protons; δ ~190–200 ppm for carbonyl carbons) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl groups). The hydroxyl proton (δ ~12–14 ppm) shows strong hydrogen bonding .
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=O stretching) and ~3200–3400 cm⁻¹ (O–H stretching) confirm diketone and phenolic groups .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ with fragmentation patterns indicating loss of CO or Cl .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and thermal (DSC, TGA) methods. For HPLC, use a reverse-phase column with UV detection at 254 nm; impurities <0.5% are acceptable for pharmacological studies. Melting point analysis (expected range: 145–150°C) and elemental analysis (C, H, Cl within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Enantiomeric purity is critical for bioactivity studies. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can induce stereocontrol. Racemization risks are minimized by avoiding high temperatures (>80°C) and using non-polar solvents (toluene). Chiral HPLC (Chiralpak IC column) or circular dichroism (CD) spectra validate enantiopurity .

Q. How do computational methods predict the compound’s reactivity in complex biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the β-diketone moiety is prone to keto-enol tautomerism, influencing hydrogen-bonding interactions with protein targets .
  • Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Software like MOE or GROMACS incorporates solvation effects and pH-dependent protonation states .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Meta-analyses of IC₅₀ values (e.g., COX-2 inhibition ranges: 1–10 μM) should account for solvent effects (DMSO vs. PBS) and control groups .

Q. What advanced analytical techniques resolve ambiguities in spectral data interpretation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating 1H-1H and 1H-13C couplings. For example, HSQC distinguishes between meta- and para-substituted chlorophenyl groups .
  • X-ray Crystallography : Provides definitive bond lengths and angles. Crystallize the compound in acetone/water (1:1) to obtain monoclinic crystals (space group P2₁/c) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
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1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

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